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Gly-Pro-Met

Cat. No.: B12899317
M. Wt: 303.38 g/mol
InChI Key: OCPPBNKYGYSLOE-IUCAKERBSA-N
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Description

Gly-Pro-Met is a synthetic tripeptide with the molecular formula C12H21N3O4S and a molecular weight of 303.37 g/mol . This compound is of significant interest in biochemical research, particularly in the study of peptide structure and enzyme activity. The sequence contains proline, which imposes structural constraints and can influence peptide folding and stability . The methionine residue provides a sulfur-containing side chain that may be involved in specific interactions or redox processes . While detailed mechanistic studies on this compound itself are not extensively published, peptides with a Gly-Pro sequence are recognized as substrates for enzymes like dipeptidyl peptidase IV (DPP-IV) . Furthermore, tripeptides containing methionine, glycine, and proline are utilized in research as fluorogenic substrates for enzymes such as methionine aminopeptidase (MetAP) . Researchers can leverage this compound to explore these and other applications in proteomics, enzymology, and the development of novel bioactive compounds. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O4S B12899317 Gly-Pro-Met

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21N3O4S

Molecular Weight

303.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1

InChI Key

OCPPBNKYGYSLOE-IUCAKERBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

Synthetic Methodologies and Production Routes for Gly Pro Met

Chemical Synthesis Strategies

Chemical synthesis provides a robust platform for the production of Gly-Pro-Met, allowing for high purity and specific sequence control. SPPS is the most common method employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS) Considerations for Glycine (B1666218), Proline, and Methionine Residues

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides like this compound. However, the specific amino acids in this sequence—Glycine, Proline, and Methionine—present unique challenges and considerations during the synthesis process.

For peptides containing a C-terminal Glycine or Proline, there is a risk of diketopiperazine (DKP) formation during the Fmoc deprotection step. cd-bioparticles.comsigmaaldrich.com This side reaction can lead to the loss of the growing peptide chain from the solid support resin. sigmaaldrich.com To mitigate this, the use of sterically hindered linkers, such as those found on 2-chlorotrityl (2-ClTrt) resins, is recommended. cd-bioparticles.comsigmaaldrich.com These bulky linkers physically obstruct the unwanted cyclization reaction. sigmaaldrich.com

Methionine residues are susceptible to oxidation, which can result in the formation of methionine sulfoxide (B87167). thermofisher.comresearchgate.net This oxidation can occur during the assembly of the peptide chain. thermofisher.com To prevent this, Methionine can be incorporated as its sulfoxide derivative [Met(O)] during synthesis. thermofisher.com The sulfoxide can then be reduced back to methionine during the final cleavage and deprotection step. thermofisher.com Additionally, the use of scavengers is necessary during the final acidolytic cleavage from the resin to prevent the reattachment of the peptide to the support due to carbocations generated from the cleaved protecting groups. polypeptide.com

Proline's unique cyclic structure can influence the efficiency of the coupling reactions. The use of a Glycine or Proline residue at the C-terminal position of a fragment is considered a safe option to prevent epimerization during fragment condensation. polypeptide.com

The choice of resin is also a critical factor. Trityl-based resins are highly recommended for preparing peptides with C-terminal Glycine, Proline, or Methionine residues. sigmaaldrich.com These resins, due to their bulkiness, reduce the occurrence of side reactions like diketopiperazine formation and alkylation. sigmaaldrich.com

Table 1: Key Considerations in SPPS of this compound

Amino AcidPotential IssueMitigation Strategy
Glycine Diketopiperazine formationUse of 2-ClTrt resins, dipeptide building blocks. cd-bioparticles.comsigmaaldrich.comiris-biotech.de
Proline Diketopiperazine formationUse of 2-ClTrt resins, careful selection of coupling conditions. cd-bioparticles.comsigmaaldrich.comiris-biotech.de
Methionine Oxidation to sulfoxideIncorporation as Met(O) derivative, use of scavengers during cleavage. thermofisher.comresearchgate.net

Mechanistic and Kinetic Studies of this compound Peptide Bond Formation

The formation of the peptide bonds between Glycine, Proline, and Methionine is a fundamental aspect of the synthesis of this compound. Mechanistic and kinetic studies provide insights into the efficiency and potential challenges of these reactions.

The rate of peptide bond formation can be influenced by the properties of the amino acids involved. For instance, the pKa value of the α-amino group of an aminoacyl-tRNA has been shown to affect the rate of peptidyl transfer on the ribosome. researchgate.netpnas.org Studies have indicated that for Glycine and Proline, the chemistry of peptide bond formation itself can be the rate-limiting step at physiological pH. pnas.org

In the context of chemical synthesis, the nucleophilic attack of the α-amino group of one amino acid on the activated carboxyl group of another is the core of peptide bond formation. The secondary amine of Proline can exhibit different reactivity compared to the primary amines of Glycine and Methionine. The rigidity of the proline ring can also influence the conformational accessibility for bond formation.

Kinetic studies of peptide bond formation in solution and on solid supports help in optimizing coupling conditions, such as the choice of activating reagents and reaction times, to ensure efficient and complete reactions, thereby minimizing the formation of deletion sequences. polypeptide.com

Biocatalytic Production and Isolation from Natural Sources

Biocatalytic methods offer a "green" alternative for producing this compound by utilizing enzymes to break down large protein sources. This approach is particularly effective for isolating peptides from complex natural matrices.

Proteolytic Hydrolysis of Marine Proteins Yielding this compound

Marine organisms are a rich source of proteins that can be hydrolyzed to yield a variety of bioactive peptides, including this compound. maxapress.commdpi.com The process involves the use of proteolytic enzymes to break down the protein structure into smaller peptide fragments. nih.gov

For example, the hydrolysis of Alaska Pollock skin gelatin using enzymes like alcalase and pronase E has been shown to produce the dipeptide this compound. csic.es Similarly, a study on the protein hydrolysate of Spanish Mackerel skins identified the peptide Gly-Pro-Phe-Gly-Pro-Met. semanticscholar.org These findings highlight that marine collagen and gelatin are promising raw materials for the production of this compound and related peptides. csic.esmaxapress.com The choice of enzyme and hydrolysis conditions are critical factors that determine the final peptide profile. maxapress.com

Table 2: Examples of this compound and Related Peptides from Marine Sources

Marine SourceEnzyme(s) UsedIdentified Peptide(s)Reference
Alaska Pollock skin gelatineAlcalase, Pronase EThis compound csic.es
Spanish Mackerel skinsNot specifiedGly-Pro-Phe-Gly-Pro-Met semanticscholar.org
Flathead by-productsNot specifiedMet-Gly-Pro-Pro-Gly-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Ala-Gly-Arg researchgate.net

Enzymatic Degradation of Collagen and Animal By-products for this compound Isolation

Collagen, an abundant protein in animal by-products, is a key source for obtaining peptides through enzymatic degradation. sciopen.com The breakdown of collagen from sources like animal skin and bones can release various peptides, including those with the Gly-Pro-X sequence, which is a common motif in collagen. ane.pl

The enzymatic hydrolysis of collagen using specific collagenases or broad-spectrum proteases can effectively generate a mixture of peptides. rsc.org Subsequent purification steps are then required to isolate the target peptide, this compound. The process of collagen degradation results in collagen peptides that are more easily absorbed and have various biological activities. sciopen.com The heterogeneity of the resulting peptide mixture means that different peptides with varying sequences can be obtained. ane.pl

Isolation of this compound and Related Peptides from Egg and Krill Protein Hydrolysates

Egg and krill proteins are also valuable sources for the isolation of bioactive peptides. nih.govmdpi.com Enzymatic hydrolysis of these proteins can release a diverse range of peptides, some of which may contain the this compound sequence.

For instance, a study on egg yolk protein hydrolysates identified a multifunctional peptide with the sequence Gln-Ser-Leu-Val-Ser-Val-Pro-Gly-Met-Ser. researchgate.netnih.gov This demonstrates that egg proteins can be a source for peptides containing the Pro-Gly-Met motif.

Similarly, the hydrolysis of Antarctic krill proteins using enzymes like alcalase has been shown to produce various antioxidant peptides. mdpi.comnih.gov While a specific this compound peptide was not identified in one study, peptides containing methionine and proline were isolated, such as Trp-Phe-Pro-Met and Gln-Tyr-Pro-Pro-Met-Gln-Tyr. nih.gov This suggests that krill protein hydrolysates are a potential source for isolating peptides containing these amino acid residues. The isolation process typically involves ultrafiltration and chromatographic techniques to separate and purify the desired peptides from the complex hydrolysate mixture. researchgate.netnih.gov

Conformational Dynamics and Structural Characterization of Gly Pro Met

Theoretical and Computational Conformational Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations of Gly-Pro-Met

Quantum mechanical (QM) and Density Functional Theory (DFT) methods have been instrumental in exploring the conformational preferences of the this compound sequence. Theoretical studies employing methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) have been conducted to analyze the conformational space of (Gly-Pro-X) sequences, including where X is Met. researchgate.net These quantum mechanical computations have been used to create (φ, ψ) maps, which are essential for understanding the accessible conformations of the peptide backbone. researchgate.net For poly(this compound), theoretical analyses indicated that the absolute energy minimum is located within the β II bend space, with optimized (φ, ψ) values of (60°, 0°). nih.gov This finding from theoretical studies aligns with experimental observations, suggesting a folded conformation for this polypeptide. nih.gov

DFT calculations have also been employed to study larger systems containing the this compound triplet. For instance, in a study of a heterostructural model of type I collagen, the electronic structure was calculated using the first-principles OLCAO method within the local density approximation (LDA) of DFT. mdpi.com This approach allowed for the detailed analysis of the partial density of states (PDOS) for each amino acid in the this compound triplet, revealing that the highest occupied molecular orbital (HOMO) for this particular triplet originates from the Glycine (B1666218) residue. mdpi.com Such detailed electronic structure calculations provide insights that are complementary to the geometric information obtained from conformational analysis. mdpi.com

Furthermore, quantum chemical methods have been utilized to investigate the role of this compound in the context of peptide cleavage by metal complexes. uniovi.es These studies often use truncated models of the peptide, such as Ace-Gly-Pro-Met-Nme, to make the QM calculations computationally feasible while still capturing the essential electronic effects governing the reaction. uniovi.es

Molecular Modeling of this compound within Collagen-like Polypeptide Systems

The Gly-Pro-X sequence is a fundamental repeating unit in the triple helical structure of collagen. mdpi.com Molecular modeling studies have been crucial in understanding how different amino acids at the X position, such as Methionine, influence the stability and conformation of the collagen triple helix.

While the Gly-Pro-Hyp sequence is the most archetypal triplet in collagen, the incorporation of other residues like Met is also of significant interest. nih.gov Computational models of collagen often start with a known crystal structure of a collagen-mimetic peptide, such as (Gly-Pro-Hyp)n, and then substitute residues to study the effects of different sequences. pnas.orgusda.gov For instance, a bovine type I collagen model was developed by substituting amino acid residues from sequence data into a (Gly-Pro-Hpr)n scaffold. usda.gov

These models allow for the investigation of how the bulkier and more hydrophobic side chain of Methionine, compared to Hydroxyproline, can be accommodated within the triple helical structure. The side chains of residues in the X and Y positions are typically directed away from the central axis of the helix, which can accommodate a variety of residues. mdpi.com Molecular dynamics simulations on these models provide insights into the local conformational dynamics and the interactions of the this compound triplet with its environment, including surrounding water molecules. pnas.org

Analysis of Backbone Conformation and Beta-Bend Propensity of this compound Containing Peptides

Theoretical and experimental studies have consistently pointed towards a high propensity for this compound containing peptides to adopt folded structures, particularly β-bends. nih.gov A β-bend is a type of secondary structure that reverses the direction of the polypeptide chain. The Gly-Pro sequence is a very strong initiator of β-bends, often of type II.

The propensity of an amino acid to be in a particular secondary structure can be quantified. While Glycine and Proline individually have high propensities for being in turns, their combination in a Gly-Pro sequence is particularly favorable for β-bend formation. libretexts.orguvm.edu The specific type of β-bend and its stability are influenced by the residue following the Gly-Pro unit, in this case, Methionine. The side chain of Methionine can engage in interactions that further stabilize the turn structure.

Experimental Spectroscopic Elucidation of this compound Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Containing Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins in solution. irb.hr For polytripeptides like poly(this compound), CD studies have been conducted to experimentally determine their conformational state. nih.gov

The CD spectrum of poly(this compound) is characteristic of a folded conformation, which is consistent with the theoretical predictions of a β-bend structure. nih.gov In a study comparing several poly(Gly-Pro-X) peptides, poly(this compound) was found to adopt a folded conformation, likely a type II β-bend, in solution. nih.gov This is in contrast to a peptide like poly(Gly-Pro-Val), which was found to be largely unstructured. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and dynamics of peptides in solution. thieme-connect.de While specific high-resolution NMR structural data for the isolated this compound tripeptide is not extensively detailed in the provided context, general principles of peptide NMR can be applied.

For peptides containing Proline, NMR is particularly useful for determining the cis/trans isomerization state of the X-Pro peptide bond. acs.org The chemical shifts of the Cα and Cβ atoms of Proline are sensitive to this isomerization. In the context of a this compound sequence, NMR could be used to determine the conformational preferences around the Gly-Pro and Pro-Met peptide bonds.

Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance constraints between protons, which are crucial for defining the three-dimensional structure. For a folded structure like a β-bend in a this compound containing peptide, specific NOE patterns would be expected, for instance, between the α-proton of Glycine and the δ-protons of Proline.

In studies of intrinsically disordered proteins, specialized NMR experiments have been developed to specifically probe regions containing Proline residues. d-nb.info For instance, characteristic chemical shifts for Gly-Pro pairs have been identified in certain 2D NMR spectra, which could be applicable to the study of this compound sequences. d-nb.info

Enzymatic Reactivity and Biotransformation Pathways of Gly Pro Met

Gly-Pro-Met as a Specific Enzyme Substrate

The sequence of this compound makes it a substrate for several classes of enzymes, each recognizing specific structural features of the peptide for binding and catalysis.

Methionine aminopeptidases (MetAPs) are metalloenzymes that catalyze the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation. uniprot.orgdrugbank.com MetAP2, a type II methionine aminopeptidase (B13392206), demonstrates activity towards substrates where the second residue (P1') has a small and uncharged side chain, including glycine (B1666218), alanine (B10760859), proline, serine, threonine, or valine. uniprot.orgresearchgate.netnih.gov The catalytic efficiency of MetAP2 is influenced by the residues beyond the P1' position. researchgate.net

The fluorogenic peptide substrate, Met-Gly-Pro-AMC, is utilized to measure the activity of MetAP2. nih.govsinobiological.comrndsystems.com The enzyme cleaves the N-terminal methionine, and the resulting Gly-Pro-AMC is then cleaved by a coupling enzyme, like dipeptidyl peptidase IV (DPPIV), to release a fluorescent signal. sinobiological.comrndsystems.com Studies have shown that the catalytic activity of human MetAP2 towards Met-Val peptides is significantly higher than that of METAP1, indicating its primary role in processing proteins with N-terminal Met-Val and Met-Thr sequences. uniprot.orgsinobiological.com The redox state of a disulfide bond within MetAP2 can modulate its catalytic efficiency in hydrolyzing Met-Gly-Pro-AMC. nih.gov

Enzymes with post-proline cleaving activity are a diverse group of peptidases that recognize proline at the P1 position of their substrates. encyclopedia.pubmdpi.com Fibroblast activation protein (FAP), a serine protease, exhibits a strict requirement for a glycine residue at the P2 position and a proline at the P1 position for its endopeptidase activity. researchgate.netnih.gov FAP has been shown to readily cleave substrates like Met-Gly-Pro-AFC, which contains the characteristic Gly-Pro motif. core.ac.uk

Another class of proline-cleaving enzymes, the prolyl endopeptidases, also demonstrates specificity for proline-containing peptides. researchgate.net A study on a proline cleaving peptidase from bovine serum, referred to as ZIP, showed its ability to hydrolyze various Z-Gly-Pro-X peptides, where Z is a benzyloxycarbonyl protecting group. dcu.ie The enzyme was found to cleave the Pro-X bond, releasing Z-Gly-Pro as a product. dcu.ie

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that possesses both epoxide hydrolase and aminopeptidase activities. abcam.comdb-thueringen.deuniprot.org While its epoxide hydrolase activity is involved in the synthesis of the pro-inflammatory mediator LTB4, its aminopeptidase activity can cleave and inactivate the chemotactic tripeptide Pro-Gly-Pro (PGP). abcam.comdb-thueringen.denih.gov The enzyme cleaves the N-terminal proline from PGP. uniprot.orgnih.gov This dual functionality suggests a role for LTA4 hydrolase in both promoting and resolving inflammation. uniprot.orgnih.gov

The active site of LTA4H accommodates both the lipid substrate LTA4 and peptide substrates like PGP in overlapping binding sites that interact with the catalytic zinc ion. db-thueringen.de Structural studies have revealed that a single catalytic water molecule is involved in both the epoxide ring opening and peptide bond hydrolysis, assisted by different glutamic acid residues. rcsb.org It is possible to selectively inhibit the epoxide hydrolase activity while sparing the aminopeptidase function. db-thueringen.denih.gov

Mechanisms of this compound Peptide Bond Hydrolysis

The cleavage of the peptide bonds within this compound can occur through different catalytic mechanisms, depending on whether the hydrolysis is catalyzed by metal ions or specific enzymes.

Metal ions can act as Lewis acids to catalyze the hydrolysis of peptide bonds. libretexts.orgresearchgate.net They polarize the carbonyl bond through coordination with the oxygen atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net Additionally, a metal-coordinated water molecule can act as a potent nucleophile. libretexts.orgrsc.org

The hydrolysis of the Gly-Pro bond in this compound can be catalyzed by palladium(II) complexes. rsc.orgnih.govacs.org The [Pd(H2O)4]2+ complex can selectively hydrolyze the X-Pro peptide bond in X-Pro-Met sequences under mild conditions. nih.govacs.org The methionine side chain acts as an anchoring site for the Pd(II) ion. The tertiary nature of the X-Pro peptide bond favors a cleavage-enhancing binding of the metal ion to the peptide oxygen. nih.gov The mechanism involves the coordination of the Pd(II) ion, followed by a nucleophilic attack of a Pd-bound water molecule on the carbonyl carbon of the scissile peptide bond. rsc.org The hydrolysis of this compound by [Pd(H2O)4]2+ has a computed energy barrier of 38.3 kcal/mol. rsc.org ROESY NMR studies have indicated that the hydrolysis of this compound occurs via the external attack of water on the trans-Gly-Pro bond. nih.gov

Enzymatic cleavage of this compound is highly specific, dictated by the active site architecture of the particular peptidase.

Methionine Aminopeptidase 2 (MetAP2): MetAP2 specifically cleaves the peptide bond between Methionine and Glycine (Met-|-Gly-Pro). The enzyme requires a methionine at the P1 position and prefers small, uncharged amino acids like Glycine or Proline at the P1' position. uniprot.orgresearchgate.net The catalytic efficiency (kcat/Km) for tripeptide substrates is significantly higher than for dipeptides, indicating that residues beyond P1' are important for substrate recognition and catalysis. researchgate.net For instance, recombinant human MetAP2 has a specific activity of >15 pmol/min/µg for the substrate H-Met-Gly-Pro-AMC. sinobiological.com

Fibroblast Activation Protein (FAP): FAP, a post-proline cleaving endopeptidase, shows a strict specificity for cleaving after a proline residue that is preceded by a glycine. Therefore, in a relevant sequence, it would cleave the Gly-|-Pro bond. nih.gov The enzyme exhibits a strong preference for Gly at the P2 position and Pro at the P1 position. nih.govnih.gov For the substrate Met-Gly-Pro-AFC, FAP displays a Km of 142 µM and a kcat/Km of 1.5 x 10^4 M⁻¹s⁻¹. core.ac.uk

Leukotriene A4 Hydrolase (LTA4H): While the primary endogenous peptide substrate for the aminopeptidase activity of LTA4H is Pro-Gly-Pro, the enzyme demonstrates broad specificity for N-terminal amino acids. uniprot.orguniprot.org It cleaves the Pro-|-Gly bond in Pro-Gly-Pro. uniprot.orgnih.gov The mechanism involves the catalytic zinc ion and key amino acid residues like E271 and E296, which assist a catalytic water molecule in the hydrolysis of the peptide bond. rcsb.org

Enzymatic Cleavage Data for this compound and Related Peptides

Metal-Ion Catalyzed Hydrolysis of this compound

In Vitro Metabolic Stability and Degradation Characteristics of this compound

The in vitro metabolic stability of this compound is influenced by the presence of specific peptidases that can recognize and hydrolyze its peptide bonds. The unique sequence of this tripeptide, particularly the proline residue, plays a significant role in its degradation profile.

Detailed research has identified a specific enzyme capable of cleaving this compound. A study by McDonald and Barrett in 1985 led to the purification and characterization of a novel exopeptidase from pregnant hog ovary, which they termed "tripeptidyl peptidase". nih.gov This lysosomal serine peptidase exhibits a distinct specificity, catalyzing the sequential release of N-terminal tripeptides of the sequence Gly-Pro-X. nih.gov To investigate the enzyme's activity, a synthetic substrate, this compound-2-naphthylamide, was utilized. nih.gov The enzyme was shown to effectively hydrolyze this substrate, demonstrating that the this compound sequence is a target for this particular peptidase. nih.gov The kinetic parameters for this reaction were determined at pH 4.5 and 37°C. nih.gov

Table 1: Kinetic Parameters of Tripeptidyl Peptidase with this compound-2-naphthylamide as Substrate
ParameterValue
Km0.45 mM
Vmax722 nmoles/min/mg protein
This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) of a tripeptidyl peptidase acting on a this compound derivative, as reported by McDonald and Barrett (1985). nih.gov

The presence of a proline residue generally confers a degree of resistance to degradation by many common peptidases. nih.gov This is due to the unique cyclic structure of proline, which can restrict the conformational flexibility of the peptide backbone. However, specialized peptidases, such as the tripeptidyl peptidase mentioned above, have evolved to cleave these otherwise stable bonds. nih.govnih.gov

Table 2: Comparative In Vitro Degradation of Proline-Containing Dipeptides
DipeptideRelative Degradation RateReference
Met-Ala1.00Yang and Russell, 1992 researchgate.netasm.org
Pro-Met0.40Yang and Russell, 1992 researchgate.netasm.org
This table illustrates the relative degradation rates of Met-Ala and Pro-Met by mixed ruminal bacteria in vitro, highlighting the increased stability of the Pro-Met bond. The degradation rate of Met-Ala is set as the baseline (1.00) for comparison. Data is from a study by Yang and Russell (1992) as cited in subsequent reviews. researchgate.netasm.org

While comprehensive data on the half-life of this compound in various in vitro systems like liver microsomes or plasma is not extensively documented in publicly available literature, the existing research on specific enzymatic cleavage provides a foundational understanding of its potential biotransformation pathways. The primary degradation pathway identified involves the action of tripeptidyl peptidases, leading to the release of the intact tripeptide from a larger precursor or a synthetic derivative. nih.gov The relative stability of the Pro-Met bond further suggests that subsequent degradation into smaller fragments may be a rate-limiting step. researchgate.netasm.org

Biological Activities and Functional Roles of Gly Pro Met in Vitro and Non Human Animal Models

Antioxidant Properties of Gly-Pro-Met and Related Peptides

The presence of specific amino acid residues, such as methionine (Met) and proline (Pro), within a peptide sequence is crucial for its antioxidant capabilities. mdpi.comnih.gov Methionine, in particular, can act as a reactive site, scavenging oxidants to form a sulfoxide (B87167) structure. mdpi.com Proline contributes by increasing the flexibility of the peptide and quenching certain reactive oxygen species. mdpi.com

Peptides containing the this compound sequence have shown notable efficacy in scavenging various types of free radicals in chemical assays.

DPPH Radical Scavenging: A peptide with the sequence Tyr-Gly-Pro-Met (YGPM), isolated from Spanish mackerel skins, demonstrated strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with an EC50 value of 0.72 mg/mL. nih.govsemanticscholar.org Similarly, a longer peptide containing two this compound motifs (SSGPPVPGPMGPMGPR) from skipjack tuna bone also showed efficient DPPH radical scavenging with an IC50 of 3.149 mM. rsc.orgrsc.org Studies have confirmed that the methionine residue within such peptides serves as a key active site in the scavenging of DPPH radicals. rsc.orgrsc.org

ABTS Radical Scavenging: The YGPM peptide also exhibited significant scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) cation radical, with an EC50 value of 0.82 mg/mL. nih.govsemanticscholar.org The SSGPPVPGPMGPMGPR peptide from skipjack tuna bone was also effective against ABTS radicals, showing an IC50 of 9.489 mM. rsc.orgrsc.org

Hydroxyl Radical Scavenging: The YGPM peptide was also effective in scavenging hydroxyl radicals, with a reported EC50 value of 0.88 mg/mL. nih.govsemanticscholar.org Hydroxyl radicals are particularly damaging to biological molecules, and the ability to neutralize them is a key indicator of antioxidant potential. thaiscience.info

Table 1: Radical Scavenging Activities of Peptides Containing this compound

Peptide Sequence Source Radical Scavenged EC50/IC50 Value Reference
Tyr-Gly-Pro-Met (YGPM) Spanish Mackerel Skin DPPH 0.72 mg/mL nih.govsemanticscholar.org
Tyr-Gly-Pro-Met (YGPM) Spanish Mackerel Skin ABTS 0.82 mg/mL nih.govsemanticscholar.org
Tyr-Gly-Pro-Met (YGPM) Spanish Mackerel Skin Hydroxyl 0.88 mg/mL nih.govsemanticscholar.org
SSGPPVPGPMGPMGPR Skipjack Tuna Bone DPPH 3.149 mM rsc.orgrsc.org
SSGPPVPGPMGPMGPR Skipjack Tuna Bone ABTS 9.489 mM rsc.orgrsc.org

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. wjgnet.com Peptides containing hydrophobic amino acids like proline and methionine can effectively interact with fatty acids to inhibit this process. mdpi.com

Research has shown that peptides such as Tyr-Gly-Pro-Met (YGPM) can effectively inhibit lipid peroxidation. nih.govsemanticscholar.org This inhibitory action is attributed to the peptide's ability to scavenge the free radicals that initiate and propagate the lipid peroxidation chain reaction. mdpi.com For instance, peptides from redlip croaker scales, including one with a GPEGPMGLE sequence, demonstrated a high inhibiting ability on lipid peroxidation in a linoleic acid model system. mdpi.com

In addition to chemical assays, the antioxidant effects of peptides containing Gly-Pro sequences have been demonstrated in cell-based models of oxidative stress. Oxidative stress in cells is characterized by an overproduction of reactive oxygen species (ROS), leading to cellular damage. mdpi.com

A peptide, Gly-Pro-Ala (GPA), has been shown to protect intestinal cells (IPEC-J2) from deoxynivalenol-induced toxicity by reducing ROS and malondialdehyde (MDA) production. researchgate.net This protective effect was linked to the activation of the Nrf2 antioxidant pathway, which enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.net Similarly, peptides from redlip croaker scales, including GPEGPMGLE, protected HepG2 cells from H2O2-induced oxidative damage by decreasing ROS levels and boosting the activity of these same intracellular antioxidant enzymes. mdpi.com Other studies have also shown that peptides can protect human red blood cells from AAPH-induced oxidative damage. acs.orgnih.gov

Enzyme Modulatory Activities

Angiotensin-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. myfoodresearch.com Inhibiting ACE is a primary strategy for managing hypertension. scielo.br Food-derived peptides are being explored as natural ACE inhibitors.

A peptide with the sequence Met-Gly-Pro was identified from porcine skin gelatin hydrolysate and showed potent ACE inhibitory activity. scielo.br The presence of a proline residue is often considered beneficial for ACE inhibitory activity, particularly at the C-terminal position of the peptide. scielo.br While direct data on this compound is limited, related sequences show promise. For instance, a peptide Trp-Pro-Met-Gly-Phe from Cyclina sinensis was reported to have an IC50 value of 789 μM for ACE inhibition. frontiersin.org

Table 2: ACE Inhibitory Activity of Related Peptides

Peptide Sequence Source IC50 Value Reference
Met-Gly-Pro Porcine Skin Gelatin Not specified scielo.br
Trp-Pro-Met-Gly-Phe Cyclina sinensis 789 μM frontiersin.org
Asp-Trp Not specified 257.93 ± 4.23 µM ucd.ie
Trp-Pro Not specified 217.27 ± 15.74 µM ucd.ie

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. mdpi.com Inhibiting DPP-IV is a therapeutic approach for type 2 diabetes. nih.gov Peptides with a proline residue at the second position from the N-terminus are often effective DPP-IV inhibitors. dicp.ac.cn

A study on deer skin hydrolysates identified a peptide, this compound(O)-Gly-Pro-Hyp-Gly-Val-Lys, which contains an oxidized methionine, as a DPP-IV inhibitor with an IC50 value of 226.9 ± 8.9 μM. dicp.ac.cn This indicates that sequences containing the this compound motif have the potential to inhibit DPP-IV, a key enzyme in glucose metabolism. The inhibitory activity is often assayed using a chromogenic substrate like Gly-Pro-p-nitroanilide. nih.govdicp.ac.cn

Table 3: DPP-IV Inhibitory Activity of a Peptide Containing this compound(O)

Peptide Sequence Source IC50 Value Reference
This compound(O)-Gly-Pro-Hyp-Gly-Val-Lys Deer Skin 226.9 ± 8.9 μM dicp.ac.cn

Neurobiological and Apoptosis Regulatory Functions (via this compound containing sequences)

The tripeptide sequence this compound is a constituent of larger biologically active peptides, most notably Apelin-13. chemicalbook.comnih.gov Apelin-13 is an endogenous ligand for the G protein-coupled apelin receptor (APJ) and is recognized for its significant neuroprotective and apoptosis-regulatory roles observed in various in vitro and non-human animal models. chemicalbook.comnih.govdergipark.org.tr The functions of this sequence are understood through the actions of the parent peptide, Apelin-13, which is involved in numerous physiological and pathological processes within the central nervous system. dergipark.org.tr

Contribution to Neuroprotective Effects of Apelin-13

The this compound sequence is part of Apelin-13, a peptide that demonstrates considerable neuroprotective capabilities against a range of neurological insults. chemicalbook.commdpi.com Research has shown that Apelin-13 can protect against neuronal damage in conditions such as cerebral ischemia, Parkinson's disease models, and other forms of neuronal injury. nih.govmdpi.comfrontiersin.org

In models of cerebral ischemia/reperfusion injury, Apelin-13 has been shown to alleviate neuronal damage. nih.gov Studies using rat models of middle cerebral artery occlusion (MCAO) and in vitro models with SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion have confirmed these protective effects. nih.gov Apelin-13 is also capable of protecting dopaminergic neurons from neurotoxicity, as demonstrated in rotenone-induced models of Parkinson's disease in both SH-SY5Y cells and rats. mdpi.com The peptide has been found to rescue dopaminergic neuronal loss and prevent dopamine (B1211576) depletion in the striatum of rotenone-treated rats. mdpi.com

Furthermore, the neuroprotective action of Apelin-13 extends to attenuating early brain injury after subarachnoid hemorrhage by inhibiting neuronal degeneration. frontiersin.orgresearchgate.net The peptide also exhibits protective effects against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key factor in the retinal ganglion cell death associated with glaucoma. ebi.ac.uk These neuroprotective functions are mediated through the apelin receptor and involve the activation of several cell survival signaling pathways. mdpi.comebi.ac.uk

Table 1: Research Findings on the Neuroprotective Effects of Apelin-13

Model System Insult/Condition Observed Neuroprotective Effect Key Signaling Pathway(s) Involved Reference(s)
Sprague-Dawley Rats (MCAO model) Cerebral Ischemia/Reperfusion Alleviated neuronal apoptosis and inhibited excessive autophagy. PI3K/Akt/mTOR, Bcl-2 upregulation nih.gov
SH-SY5Y Cells Oxygen-Glucose Deprivation/Reperfusion Protected against cell injury and apoptosis; inhibited excessive autophagy. PI3K/Akt/mTOR, Bcl-2 upregulation nih.gov
SH-SY5Y Cells Rotenone-induced Neurotoxicity Protected dopaminergic cells from injury and apoptosis; ameliorated mitochondrial dysfunction. AMPK/mTOR/ULK-1 mdpi.com
Rats Rotenone-induced Neurotoxicity Alleviated nigrostriatal dopaminergic neuron degeneration. AMPK/mTOR/ULK-1 mdpi.com
Sprague-Dawley Rats Subarachnoid Hemorrhage (SAH) Attenuated early brain injury by inhibiting neuronal apoptosis and degeneration. GLP-1R/PI3K/Akt frontiersin.orgresearchgate.net
Mice Retina NMDA-induced Excitotoxicity Protected retinal neuronal cells from NMDA-induced death. Akt and ERK1/2 ebi.ac.uk

Apoptosis Inhibition Mechanisms

The this compound-containing peptide, Apelin-13, exerts its neuroprotective effects largely by inhibiting apoptosis through multiple molecular mechanisms. nih.govmdpi.com A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov

In models of cerebral ischemia/reperfusion, Apelin-13 treatment has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio prevents the mitochondrial release of apoptotic factors. Concurrently, Apelin-13 significantly decreases the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov By preventing caspase-3 activation, the peptide effectively halts the final steps of programmed cell death. nih.govdergipark.org.tr

The anti-apoptotic actions of Apelin-13 are frequently linked to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The activation of this pathway is known to promote cell survival and inhibit both apoptosis and excessive autophagy. nih.gov Studies have demonstrated that the anti-apoptotic and anti-autophagic effects of Apelin-13 can be attenuated by inhibitors of the PI3K/Akt/mTOR pathway, confirming its crucial role. nih.gov In models of rotenone-induced neurotoxicity, Apelin-13 was also found to antagonize caspase-3 activation and prevent the reduction of the Bcl-2/Bax ratio, thereby protecting against dopaminergic neuron apoptosis by improving mitochondrial function. mdpi.com

Table 2: Apoptosis Inhibition Mechanisms of Apelin-13

Apoptotic Marker/Pathway Effect of Apelin-13 Treatment Model System Reference(s)
Bcl-2/Bax Ratio Increased Rat hippocampus (MCAO); SH-SY5Y cells nih.govmdpi.com
Cleaved Caspase-3 Decreased Expression Rat hippocampus (MCAO); Rotenone-treated SH-SY5Y cells nih.govmdpi.com
PI3K/Akt/mTOR Pathway Activated Rat hippocampus (MCAO); SH-SY5Y cells nih.gov
Neuronal Apoptosis (TUNEL staining) Decreased Rat cortex after Subarachnoid Hemorrhage researchgate.net
Mitochondrial Membrane Potential (ΔΨm) Prevented Reduction Rotenone-treated SH-SY5Y cells mdpi.com

Structure Activity Relationships Sar of Gly Pro Met and Its Analogs

Determinants of Bioactivity Based on Amino Acid Sequence and Composition

The antioxidant capacity of Gly-Pro-Met is a synergistic effect of its constituent amino acids. The presence of hydrophobic amino acids is often linked to antioxidant activity, as they can interact with lipid radicals and inhibit lipid peroxidation. mdpi.commdpi.comresearchgate.net

Glycine (B1666218) (Gly): The glycine residue, with its single hydrogen atom as a side chain, offers significant conformational flexibility to the peptide backbone. mdpi.com This flexibility can be advantageous for interacting with and neutralizing free radicals. mdpi.com Glycine can also act as a proton donor, which is a key mechanism for quenching reactive oxygen species. mdpi.com

Methionine (Met): The methionine residue is a key contributor to the antioxidant activity of this compound, primarily due to its sulfur-containing side chain. The thioether group in methionine is readily oxidized, allowing it to scavenge various oxidants effectively. researchgate.net This sacrificial oxidation helps protect other vital molecules from oxidative damage. pnas.org The antioxidant mechanism of peptides containing methionine is often attributed to single electron transfer (SET). rsc.org Studies have shown that peptides containing methionine can exhibit high radical scavenging activity. rsc.orgspkx.net.cn

The following table summarizes the key contributions of each amino acid residue in this compound to its antioxidant properties.

Amino AcidKey Structural FeatureContribution to Antioxidant Efficacy
Glycine Single hydrogen atom side chainProvides conformational flexibility, acts as a proton donor to neutralize free radicals. mdpi.com
Proline Pyrrolidine ringImparts structural rigidity, quenches singlet oxygen due to low ionization potential. mdpi.commdpi.com
Methionine Sulfur-containing thioether groupActs as a potent scavenger of oxidants through sacrificial oxidation. researchgate.netpnas.orgrsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

The specific positioning of amino acids within a peptide sequence is critical for its ability to inhibit enzymes. This is particularly evident in the case of dipeptidyl peptidase-IV (DPP-IV) and angiotensin-I-converting enzyme (ACE) inhibitors.

For DPP-IV inhibition , the presence of a proline residue is often favored, particularly at the second position from the N-terminus (P1 position). mdpi.com Peptides with proline at this position, flanked by amino acids like glycine, are often potent inhibitors. mdpi.com For instance, the peptide Gly-Pro-Phe demonstrated significant DPP-IV inhibitory activity. mdpi.com While this compound itself has not been extensively studied as a DPP-IV inhibitor, its structure aligns with some of the general characteristics of known inhibitors. The N-terminal glycine is also a feature found in some DPP-IV inhibitory peptides. mdpi.com

In the context of ACE inhibition , the characteristics of the C-terminal amino acid are particularly important. nih.gov Hydrophobic amino acids are often preferred at this position. While methionine is not the most common C-terminal residue in potent ACE inhibitors, its hydrophobic nature could contribute to binding with the enzyme. nih.gov Research has indicated that for tetrapeptides, methionine at the second or third position can contribute to ACE-inhibitory activity. nih.gov

The table below outlines the general positional preferences of amino acids in enzyme inhibitory peptides, providing context for the potential activity of this compound.

Enzyme TargetPreferred Amino Acid PositionAmino Acid Characteristics
DPP-IV Penultimate N-terminal (P1)Proline is highly favored. mdpi.comacs.org
N-terminalGlycine can be present. mdpi.com
ACE C-terminalHydrophobic or aromatic residues are often preferred. mdpi.comnih.gov
Penultimate C-terminalPositively charged amino acids can enhance activity. nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Conformational Constraints and Flexibility in this compound Activity

The bioactivity of this compound is not solely dependent on its amino acid sequence but also on its three-dimensional structure in solution. The peptide's conformation, which is a balance between flexibility and constraints, dictates its ability to interact with biological targets.

The glycine residue, lacking a bulky side chain, imparts a high degree of flexibility to the peptide backbone. mdpi.com This flexibility allows the peptide to adopt various conformations, which can be crucial for fitting into the active sites of enzymes or for interacting with free radicals.

Circular dichroism studies on other bioactive peptides have shown that even slight changes in conformation can significantly impact activity. nih.gov Therefore, the interplay between the flexibility granted by glycine and the rigidity imposed by proline is a key determinant of this compound's biological profile.

Impact of Methionine Oxidation on this compound Bioactivity

The methionine residue in this compound is susceptible to oxidation, a chemical modification that can significantly alter the peptide's bioactivity. Reactive oxygen species can oxidize the sulfur atom in methionine to form methionine sulfoxide (B87167) (Met(O)). ashpublications.org This conversion has several consequences:

Change in Polarity: The oxidation of methionine to methionine sulfoxide introduces a polar sulfoxide group, making the amino acid residue more hydrophilic. pnas.org This change in polarity can affect the peptide's solubility and its ability to interact with hydrophobic environments, such as cell membranes or the hydrophobic pockets of enzyme active sites. ashpublications.org

Altered Conformation and Function: The introduction of the bulkier and more polar sulfoxide group can induce conformational changes in the peptide, potentially leading to a loss or alteration of biological activity. ashpublications.org For instance, the oxidation of specific methionine residues in some proteins has been shown to abolish their function. pnas.org However, in some cases, oxidation may not significantly impact activity or could even be part of a regulatory mechanism. pnas.org

Reversibility: The oxidation of methionine to methionine sulfoxide can be a reversible process. Enzymes known as methionine sulfoxide reductases (Msrs) can catalyze the reduction of methionine sulfoxide back to methionine, thus restoring the peptide's original structure and function. pnas.org

Research on a peptide containing an oxidized methionine, this compound(O)-Gly-Pro-Hyp-Gly-Val-Lys, showed it possessed DPP-IV inhibitory activity, though its potency was different from related non-oxidized peptides. dicp.ac.cn This suggests that while oxidation impacts activity, the oxidized peptide can still be bioactive. The impact of methionine oxidation on the binding affinity of antibodies to Protein A and Protein G has also been documented, indicating that this modification can have significant functional consequences. researchgate.net

Computational and Quantitative Structure-Activity Relationship (QSAR) Insights

Computational methods and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable tools for understanding and predicting the bioactivity of peptides like this compound. acs.orgresearchgate.net These approaches analyze the relationship between the chemical structure of a molecule and its biological activity. researchgate.net

QSAR models can be developed by building a library of peptides with known biological activities and then using statistical methods to correlate these activities with various molecular descriptors. researchgate.net These descriptors can include parameters related to hydrophobicity, electronic properties, and steric features of the amino acid residues.

For antioxidant peptides, QSAR studies have highlighted the importance of hydrophobic and aromatic amino acids. nih.gov In the context of enzyme inhibition, QSAR models can help identify the key structural features required for potent binding to an enzyme's active site. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the antiplatelet activity of peptides containing Pro-Gly sequences. nih.gov

Computational techniques such as molecular docking can be used to simulate the interaction of this compound with its target proteins, providing insights into the binding mode and the specific amino acid residues involved in the interaction. plos.orgresearchgate.net Such studies can help to rationalize the observed bioactivities and guide the design of more potent analogs. While specific QSAR or extensive computational modeling studies focusing solely on this compound are not widely reported, the principles derived from studies on similar peptides are applicable.

Advanced Analytical Methodologies for Gly Pro Met Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating Gly-Pro-Met from complex mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of peptide analysis.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations. nih.govlcms.cz In this method, a non-polar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. hplc.eumdpi.com

Peptides are eluted based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. nih.gov For a tripeptide such as this compound, the separation is influenced by the hydrophobicity of the methionine side chain. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to achieve optimal separation. mdpi.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups of the peptide. hplc.eu Detection is commonly performed using UV absorbance at wavelengths of 214-220 nm, where the peptide bond absorbs light. mdpi.com

Interactive Table: Typical HPLC Parameters for Tripeptide Analysis
ParameterTypical ConditionPurpose
Column Reversed-Phase C18, 3-5 µm particle sizeSeparates peptides based on hydrophobicity. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase; TFA acts as an ion-pairing agent. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier used to elute peptides from the column. mdpi.com
Gradient Linear gradient from 5% to 60% Mobile Phase BEnsures elution of compounds with varying hydrophobicities. mdpi.com
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Detection UV Absorbance at 214 nmDetects the peptide bonds within the tripeptide. mdpi.com
Column Temp. 25 - 40 °CMaintained to ensure reproducible retention times. mdpi.com

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution. eag.comchromatographyonline.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires the system to operate at much higher pressures (up to 15,000 psi or 100 MPa). eag.comijsrtjournal.com The smaller particle size leads to a dramatic increase in separation efficiency. ijsrtjournal.com

For this compound analysis, UHPLC provides improved peak capacity and sensitivity, which is particularly beneficial for resolving it from closely related impurities or degradation products. chromatographyonline.com The reduced analysis time significantly enhances throughput in quality control environments. ijsrtjournal.com UHPLC systems are often coupled with advanced detectors, such as diode array detectors (DAD) for multi-wavelength analysis or mass spectrometers for definitive identification. msesupplies.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides, providing precise molecular weight information and sequence data. When coupled with liquid chromatography, it becomes a powerful technique for both qualitative and quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection specificity of mass spectrometry. researchgate.net For this compound, LC-MS is used to confirm the molecular weight of the tripeptide with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for sequence verification. researchgate.net In an MS/MS experiment, the parent ion corresponding to this compound is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are characteristic of the amino acid sequence. For instance, fragmentation of this compound would yield specific ions that confirm the Glycine (B1666218) -> Proline -> Methionine order. Research has demonstrated the use of LC-MS/MS in the multi-reaction monitoring (MRM) mode to quantify this compound in biological samples. isnff-jfb.com

LC-MS is also crucial for monitoring degradation products, such as the oxidation of the methionine residue to methionine sulfoxide (B87167). tandfonline.com This modification results in a mass increase of 16 Da, which is easily detected by MS, allowing for the quantification of this critical quality attribute. acs.org

Interactive Table: Theoretical MS/MS Fragmentation of this compound
Ion TypeSequence FragmentTheoretical m/z (Monoisotopic)
Parent Ion [M+H]⁺ This compound 304.14
b₁Gly58.04
b₂Gly-Pro155.09
y₁Met150.06
y₂Pro-Met247.11

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that offers exceptional mass accuracy and resolution. bruker.com ESI is a soft ionization technique that generates intact molecular ions of the peptide, while the QTOF analyzer provides precise mass measurements, often with accuracy in the low parts-per-million (ppm) range. polyu.edu.hk

For this compound, ESI-QTOF-MS can be used to:

Confirm Elemental Composition: The high mass accuracy allows for the unambiguous determination of the peptide's elemental formula. polyu.edu.hk

Identify and Characterize Unknowns: It is highly effective in identifying unknown impurities or degradation products by providing accurate mass data that can be used to propose chemical formulas. bruker.com

Perform MS/MS Fragmentation: Like standard LC-MS/MS, QTOF instruments can perform fragmentation experiments to confirm the peptide sequence, with the added benefit of high-resolution fragment ion data, which increases confidence in identification. embrapa.br

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical bonds and three-dimensional structure of this compound.

These methods are often used orthogonally to chromatographic and mass spectrometric techniques to build a complete profile of the molecule. Key techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netmdpi.com FT-IR spectroscopy is used to identify functional groups and secondary structure elements within the peptide by analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, such as the amide I and amide II bands of the peptide backbone. acs.org NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, enabling the elucidation of its 3D structure in solution. researchgate.net

Interactive Table: Spectroscopic Techniques for this compound
TechniqueInformation ProvidedApplication to this compound
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups, secondary structure (e.g., β-turns, random coil). acs.orgConfirms the presence of amide bonds and provides insight into the peptide's backbone conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity and 3D structure in solution, conformational dynamics. researchgate.netresearchgate.netElucidates the precise spatial arrangement of the Glycine, Proline, and Methionine residues.
Circular Dichroism (CD) Spectroscopy Global secondary structure content.Assesses the overall conformation and potential ordered structures of the peptide in solution.

UV-Vis Spectroscopy and Derivatization Strategies for this compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in liquid chromatography. Its application relies on the principle that molecules containing chromophores—parts of the molecule that absorb light—can be detected and quantified by measuring the absorption of light at specific wavelengths. pan.olsztyn.pl However, many peptides and amino acids, including this compound, either lack strong chromophores or absorb weakly in the UV-Vis region, making direct detection challenging, especially at low concentrations. jasco-global.comresearchgate.net To overcome this limitation, chemical derivatization is frequently employed. This process involves reacting the analyte with a reagent to introduce a chromophoric or fluorophoric group, thereby enhancing its detectability. slideshare.net

Several derivatization strategies can be applied for the detection of peptides like this compound. These methods aim to improve sensitivity and selectivity. slideshare.net For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to derivatize the primary or secondary amine groups present in peptides. researchgate.net The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection. researchgate.net Another approach involves the use of o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling detection at very low levels. jasco-global.com While this compound itself has a free N-terminal amine on the glycine residue suitable for such derivatization, the internal proline presents a secondary amine that may react differently or not at all depending on the reagent used.

A study on the derivatization of amino acids and peptides using urea (B33335) demonstrated that this simple agent could quantitatively react with the amine groups of di- and tripeptides. nih.gov This reaction not only increased the UV response but also decreased the polarity of the peptides, which can improve their separation on reversed-phase chromatography columns. nih.gov Furthermore, a novel fluorescent method was developed for the histochemical detection of tripeptidyl peptidase I, an enzyme that can cleave substrates with a this compound sequence. bas.bg This method utilized a synthesized substrate, Gly-L-Pro-L-Met-2-anthraquinonyl hydrazide, which upon enzymatic cleavage, releases a product that couples with 3-nitrobenzaldehyde (B41214) to form a highly fluorescent hydrazone. nih.govresearchgate.net This highlights the potential for creating specific derivatization strategies tailored to the this compound sequence for targeted detection.

The choice of derivatization reagent and reaction conditions is crucial for successful analysis and depends on the specific requirements of the assay, such as required sensitivity and the complexity of the sample matrix.

Table 1: Derivatization Reagents for Peptide Analysis

Derivatization ReagentTarget Functional GroupDetection MethodAdvantages
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesUV/FluorescenceHigh sensitivity, stable derivatives. researchgate.net
o-phthalaldehyde (OPA)Primary AminesFluorescenceFast reaction, high sensitivity. jasco-global.com
UreaPrimary AminesUV/MSSimple reagent, improves chromatographic separation. nih.gov
Gly-L-Pro-L-Met-2-anthraquinonyl hydrazideSpecific for tripeptidyl peptidase IFluorescenceHigh specificity for enzyme activity detection. nih.govresearchgate.net

Gly Pro Met in Peptidomimetic Research and Design

Gly-Pro-Met as a Core Motif in Peptidomimetic Development

The this compound sequence has been identified as a core motif in several biologically active peptides, serving as a foundational scaffold for designing new peptidomimetics. The inherent structural properties of this tripeptide contribute to its role as a pharmacophore, the essential part of a molecule responsible for its biological activity.

One notable example is its identification in peptides with dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. In a study screening for DPP-IV inhibitors from deer skin hydrolysates, the peptide this compound(O)-Gly-Pro-Hyp-Gly-Val-Lys was identified, which contains an oxidized methionine. Further investigation into the shortest active sequences led to the synthesis and evaluation of the simple tripeptide this compound, confirming its role as a DPP-IV inhibitor. dicp.ac.cn The presence of a proline residue at the penultimate position is a common feature of many DPP-IV inhibitory peptides. dicp.ac.cn

The this compound motif also appears in larger, naturally derived antioxidant peptides. For instance, an antioxidant collagen peptide isolated from skipjack tuna bone was identified with the sequence Ser-Ser-Gly-Pro-Pro-Val-Pro-Gly-Pro-Met-Gly-Pro-Met-Gly-Pro-Arg (SSGPPVPGPMGPMGPR). rsc.org The repeated presence of the Pro-Met-Gly-Pro-Met sequence suggests its importance to the peptide's antioxidant capabilities. rsc.org Research indicated that the methionine residue within this motif serves as a precise active site for scavenging free radicals. rsc.org

These findings underscore the significance of the this compound sequence as a "privileged scaffold" — a molecular framework that can be chemically modified to create a variety of biologically active compounds. nih.govupc.edu The proline residue imparts a specific turn or kink in the peptide backbone, which can be crucial for receptor binding, while the glycine (B1666218) provides flexibility and the methionine side chain offers a site for potential interactions or redox activity. nih.govnih.gov

Table 1: Examples of Bioactive Peptides Containing the this compound Motif or Related Sequences

Peptide SequenceSource/ContextIdentified Biological ActivityReference
This compoundSynthesized based on hydrolysate findingsDPP-IV Inhibition dicp.ac.cn
This compound(O)-Gly-Pro-Hyp-Gly-Val-LysDeer skin hydrolysateDPP-IV Inhibition dicp.ac.cn
Ser-Ser-Gly-Pro-Pro-Val-Pro-Gly-Pro-Met-Gly-Pro-Met-Gly-Pro-ArgSkipjack tuna bone collagenAntioxidant rsc.org
Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3',5'-Bzl(CF3)2 (TY027)Synthetic bifunctional peptideOpioid Agonist / NK1 Antagonist nih.govnih.gov

Strategies for Enhancing Metabolic Stability of this compound Analogs

A primary challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Consequently, a major focus of peptidomimetic research is to design analogs with enhanced metabolic stability. Several strategies have been successfully applied to peptides containing the Met-Pro motif, which are directly applicable to this compound analogs.

Cyclization: Cyclization is a widely used strategy to improve metabolic stability by making the peptide structure more rigid and less accessible to peptidases. nih.govnih.gov In research on a lead compound TY027 (Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-...), which possesses a Met-Pro sequence, introducing a disulfide bridge via cystine moieties significantly enhanced its stability. nih.gov The resulting cyclic analog, TY038 (Tyr-cyclo[D-Cys-Gly-Phe-Met-Pro-D-Cys]-Trp-NH-...), demonstrated a half-life of over 24 hours in rat plasma, a substantial improvement over its linear counterpart. nih.gov This conformational constraint protects the peptide backbone from enzymatic cleavage. nih.govrsc.org

Glycosylation: Attaching carbohydrate moieties to a peptide sequence is another effective method for increasing metabolic stability. nih.govresearchgate.net In studies involving the same TY027 lead compound, the introduction of an O-β-glycosylated serine (Ser(Glc)) residue resulted in analogs with significantly improved stability. nih.govacs.org For example, one analog showed that 70% of the compound remained intact after 24 hours of incubation in rat plasma, compared to a half-life of only 4.8 hours for the non-glycosylated parent peptide. nih.govresearchgate.net The bulky sugar group can shield susceptible peptide bonds from protease activity.

Chemical Modifications: Other chemical modifications can also confer resistance to degradation. These include:

Incorporation of D-amino acids: Replacing a naturally occurring L-amino acid with its D-enantiomer can prevent recognition by proteases. nih.gov

N-methylation: The addition of a methyl group to the nitrogen atom of a peptide bond can block the action of endopeptidases. nih.govacs.org

Peptide bond isosteres: Replacing a labile amide bond with a non-hydrolyzable surrogate, such as a reduced amide bond (ψ[CH₂-NH]), can enhance stability. rsc.org

Table 2: Stability Enhancement Strategies for Met-Pro Containing Peptidomimetics

StrategyExample ModificationParent Peptide Half-Life (Rat Plasma)Analog Half-Life (Rat Plasma)Mechanism of ActionReference
CyclizationIntroduction of a cystine disulfide bridge4.8 hours (for linear TY027)> 24 hoursConformational constraint reduces protease access. nih.gov
GlycosylationAddition of O-β-glycosylated serine4.8 hours (for linear TY027)~70% intact after 24 hoursSteric shielding by the carbohydrate moiety. nih.govresearchgate.net
N-MethylationMethylation of backbone nitrogenVariableIncreased up to 50-foldPrevents protease recognition and binding. nih.govacs.org

Design Principles for Bioactive this compound Peptidomimetics

The design of bioactive peptidomimetics is a multifactorial process that goes beyond enhancing stability. It involves a deep understanding of the structure-activity relationships (SAR) to optimize potency and selectivity for the biological target. nih.gov

Pharmacophore Identification and Optimization: The first step is to identify the key amino acid residues—the pharmacophore—that are essential for biological activity. nih.gov For the this compound motif, each residue plays a role. As seen in antioxidant peptides, the methionine residue can be a key active site. rsc.org The oxidation state of methionine (Met vs. Met(O)) can significantly impact activity, as observed in DPP-IV inhibitors. dicp.ac.cn Design principles often involve creating analogs where each residue is systematically replaced (e.g., via an alanine (B10760859) scan) to determine its importance. nih.gov

Conformational Constraint: Natural peptides are often highly flexible, which can be energetically unfavorable for receptor binding. Introducing conformational constraints can "pre-organize" the peptidomimetic into its bioactive conformation, enhancing binding affinity and selectivity. nih.govupc.edu The proline residue in the this compound sequence naturally introduces a β-turn, a common secondary structure motif involved in molecular recognition. mdpi.com Further constraining this structure through cyclization or the incorporation of other turn-inducing amino acids can be a powerful design strategy. nih.gov

Side Chain and Backbone Modifications: Modifying the side chains or the peptide backbone can fine-tune the molecule's properties. For instance:

Methionine Analogs: Replacing methionine with isosteres like norleucine (Nle) can prevent oxidation while maintaining hydrophobicity, which was a strategy used in analogs of TY027. nih.gov

Scaffold-Based Design: The this compound motif can be used as a central scaffold onto which various functional groups are attached to explore interactions with a target receptor. researchgate.net This approach separates the structural role of the backbone from the functional role of the side chains.

Maintaining 3D Topography: The ultimate goal is to design a molecule that mimics the three-dimensional arrangement of the essential functional groups of the parent peptide. nih.gov Computational modeling and structural analysis techniques like NMR are crucial for guiding the design of mimetics that present the correct pharmacophoric groups in the optimal spatial orientation for receptor interaction. nih.gov

The development of bioactive this compound peptidomimetics relies on an iterative process of design, synthesis, and biological evaluation, guided by these core principles to achieve molecules with improved therapeutic potential.

Emerging Research Directions and Future Perspectives on Gly Pro Met

Integration of Omics Data for Gly-Pro-Met Pathway Elucidation

The complete biological pathway of the tripeptide this compound, from its formation by proteolytic cleavage of parent proteins to its degradation and downstream effects, is not fully understood. The integration of "omics" technologies offers a powerful approach to comprehensively map these processes. rd-connect.eufrontlinegenomics.com Omics refers to the study of a complete set of biological molecules in a specific context, such as the genome (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). rd-connect.eufrontlinegenomics.com

By combining these datasets, researchers can build a holistic model of the GPM pathway. For instance, proteomics can identify the specific proteases that cleave collagen or other proteins to release GPM-containing fragments. github.io Concurrently, transcriptomics can reveal how the expression of genes encoding these proteases changes in response to various stimuli. Genomics can uncover genetic variations, such as single nucleotide polymorphisms (SNPs), in these protease genes that may affect the rate of GPM production. mdpi.com A study on the common carp, for example, successfully used genome-wide association studies to identify genes associated with glycine (B1666218) and proline content. mdpi.com A similar approach could be applied to elucidate the genetic basis of GPM metabolism.

Metabolomics would then allow for the tracking of GPM and its breakdown products, linking the peptide's presence to broader metabolic shifts within a cell or organism. This multi-omics strategy moves beyond studying single components in isolation, providing a systems-level understanding of how this compound is regulated and how it, in turn, influences cellular function.

Omics FieldObjective for this compound ResearchPotential FindingsRelevant Technologies
Genomics Identify genetic factors influencing GPM metabolism.SNPs in genes for peptidases or peptide transporters affecting GPM levels. mdpi.comNext-Generation Sequencing (NGS), Genome-Wide Association Studies (GWAS). rd-connect.eu
Transcriptomics Analyze gene expression changes related to GPM activity.Upregulation or downregulation of genes involved in inflammatory or antioxidant pathways in response to GPM.RNA-Seq, Microarrays. rd-connect.eu
Proteomics Identify and quantify proteins that produce, interact with, or are affected by GPM.Identification of specific proteases releasing GPM; discovery of GPM-binding proteins. frontlinegenomics.comgithub.ioMass Spectrometry (MS), Protein Arrays. frontlinegenomics.com
Metabolomics Measure levels of GPM and its metabolic byproducts.Quantification of GPM turnover rates and identification of its degradation products.Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS).

Advanced Computational Design of this compound Based Therapeutics

The inherent biological activities of peptide fragments like this compound make them attractive starting points for designing new therapeutic agents. rsc.org Advanced computational methods are becoming indispensable for accelerating this process, allowing for the design and optimization of peptides with enhanced stability, affinity, and specific functions. nih.govrsc.org These computational approaches can be broadly categorized as physics-based modeling and data-driven methods, such as artificial intelligence (AI). nih.gov

Molecular dynamics (MD) simulations, a physics-based method, can be used to explore the conformational landscape of this compound and its analogs. rsc.org This allows researchers to understand how the peptide folds and moves in a biological environment, which is crucial for its function. For example, an MD simulation was used to investigate the conformational structure of a larger antioxidant peptide containing the this compound fragment as it scavenged free radicals. rsc.org Furthermore, quantum mechanical methods have been employed to analyze the electronic structure of the this compound triplet within a collagen model, providing deep insights into its chemical properties. mdpi.com

AI and deep learning models represent a newer frontier in peptide design. rsc.org These models can be trained on vast datasets of known protein-protein interactions to learn the principles of molecular recognition. Such a model could be used to design a this compound-based peptide that binds to a specific therapeutic target, such as an enzyme or receptor involved in inflammation. tandfonline.com By iteratively modifying the sequence and predicting its properties, these computational tools can rapidly generate promising drug candidates for later experimental validation, significantly reducing the time and cost of drug discovery. nih.govrsc.org

Computational MethodPrincipleApplication for GPM-Based TherapeuticsExample Research Area
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules. nih.govPredicting the 3D structure and flexibility of GPM analogs; studying interactions with target molecules. rsc.orgAntioxidant peptide design. rsc.org
Quantum Mechanics (QM) Calculates the electronic structure of molecules. mdpi.comUnderstanding the reactivity and bonding within the GPM motif to guide chemical modifications. mdpi.comCollagen model analysis. mdpi.com
Molecular Docking Predicts the preferred orientation of one molecule when bound to another. nih.govScreening GPM derivatives against a target protein to identify the best binders.Enzyme inhibitor design.
Artificial Intelligence (AI)/Machine Learning Uses data-driven algorithms to learn patterns and make predictions. rsc.orgDe novo design of novel peptide sequences based on the GPM motif with optimized properties (e.g., stability, target affinity).Protein-protein interaction design. rsc.org

Development of Novel Biosensors for this compound Detection

The ability to accurately and rapidly detect specific biomolecules like this compound is crucial for both research and potential diagnostic applications. Novel biosensors offer a promising alternative to traditional analytical methods, providing high sensitivity, simplicity, and potential for miniaturization. electrochemsci.orgmdpi.com A biosensor typically consists of a biorecognition element that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable signal. mdpi.com

For this compound, several biosensor strategies can be envisioned. One approach is to develop an electrochemical biosensor. While sensors for individual amino acids like glycine face challenges with selectivity, a sensor using the tripeptide itself as the recognition element could offer greater specificity. mdpi.comresearchgate.net Another powerful strategy involves using the GPM sequence as a substrate for a specific protease. The cleavage of the peptide would trigger a change in an electrochemical or optical signal, allowing for the sensitive detection of protease activity. electrochemsci.org This principle is already in use; for example, a peptide containing a Gly-Met cleavage site (Gly-Pro-Leu-Gly-Met-Trp-Ser-Arg-Cys) has been used on a gold electrode to detect the activity of matrix metalloproteinase-9 (MMP-9). electrochemsci.orgnih.gov

Furthermore, fluorogenic peptide substrates incorporating the GPM sequence could be synthesized. A commercially available substrate, H-Met-Gly-Pro-AMC, demonstrates the feasibility of this approach for detecting certain peptidase activities. rndsystems.com The development of highly specific antibodies or aptamers that bind to this compound could also serve as the biorecognition element in various biosensor platforms, such as impedimetric biosensors, enabling direct quantification of the peptide in biological fluids. mdpi.com

Biosensor TypeTransducer PrincipleBiorecognition Element for GPMPotential Application
Electrochemical Measures changes in current, potential, or impedance. electrochemsci.orgGPM as a substrate for a protease; an immobilized enzyme that acts on GPM.Monitoring protease activity related to collagen degradation. electrochemsci.org
Optical (Fluorogenic) Detects changes in light absorbance or fluorescence.A synthetic GPM peptide linked to a fluorophore and a quencher (e.g., GPM-AMC). rndsystems.comHigh-throughput screening of enzyme inhibitors. rndsystems.com
Impedimetric Measures changes in electrical impedance upon binding. mdpi.comAn antibody or aptamer specific to the this compound tripeptide.Direct quantification of GPM levels in biological samples. mdpi.com
Mass-Based (e.g., QCM) Detects changes in mass on a crystal surface.Immobilized GPM-binding molecules.Label-free detection of proteins that interact with the GPM sequence.

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